5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
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Overview
Description
5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a thiazole ring substituted with a 4-chlorophenyl group and a 4-fluorophenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of a thioamide source, such as thiourea, under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or the aromatic rings.
Reduction: Reduced forms of the thiazole ring or the aromatic rings.
Substitution: Substituted derivatives at the aromatic rings or the thiazole ring.
Scientific Research Applications
5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Another heterocyclic compound with similar substituents but a different core structure.
1-(4-chlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole: A compound with a pyrazole ring instead of a thiazole ring.
Uniqueness
5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure and the presence of both 4-chlorophenyl and 4-fluorophenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S/c16-11-3-1-10(2-4-11)14-9-18-15(20-14)19-13-7-5-12(17)6-8-13/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFPJLIFCXQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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